molecular formula C16H14Br3N3O2 B11542900 N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11542900
M. Wt: 520.0 g/mol
InChI Key: ZSBJPFNGTJHNKZ-ODCIPOBUSA-N
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Description

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of methoxyphenyl and tribromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both methoxy and tribromo groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Br3N3O2

Molecular Weight

520.0 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C16H14Br3N3O2/c1-24-12-4-2-3-10(5-12)8-21-22-15(23)9-20-16-13(18)6-11(17)7-14(16)19/h2-8,20H,9H2,1H3,(H,22,23)/b21-8+

InChI Key

ZSBJPFNGTJHNKZ-ODCIPOBUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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